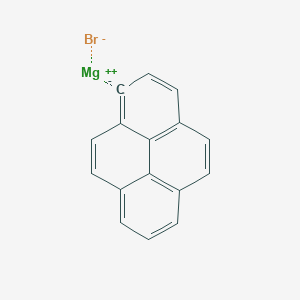
3(2),6,6-Trimethylfulvene, mixture of isomers, tech.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Isomers
Research on isomers similar to 3(2),6,6-trimethylfulvene emphasizes the synthesis and characterization of various compounds that exhibit isomerism. For example, the synthesis and characterization of cis- and trans-trimethyltriphenylcyclotrisiloxane demonstrated the separation and identification of isomers using techniques such as vacuum distillation, selective crystallization, gas chromatography, and NMR spectroscopy. This study highlighted the importance of stereochemical configurations in the synthesis of polymers and the potential for creating materials with specific properties (Ahn & Clarson, 2001).
Electron Transfer and Molecular Behavior
In another study, the synthesis of a mixed‐valence compound from the organic precursor bis(trimethylsilylethynyl)TTFMe2, which was prepared as a mixture of cis and trans isomers, led to insights into intramolecular electron transfer mechanisms. This research demonstrated the complex behavior of molecular structures and their electron transfer capabilities, which could have implications for the development of new materials and electronic devices (Makhoul et al., 2014).
Chemical Reactions and Material Synthesis
Research into the reactivity of fulvene derivatives, such as 6,6-dimethylfulvene, has led to the development of novel chemical reactions and the synthesis of new materials. For instance, the study on the bonding of iron tricarbonyl units to heptafulvene revealed complex reaction mechanisms and the formation of stable complexes. Such research contributes to our understanding of molecular interactions and the design of catalytic processes (Li et al., 2013).
Analytical Techniques and Molecular Identification
The development of analytical techniques for identifying isomeric mixtures has been another area of interest. For example, gas-phase titration of C7H9+ ion mixtures using FT-ICR mass spectrometry provided a semiquantitative method for determining ion populations generated from C7H8 isomers. Such methodologies enhance our ability to analyze complex mixtures and understand the composition of synthetic and natural products (Mormann et al., 2006).
Safety and Hazards
When handling 3(2),6,6-Trimethylfulvene, mixture of isomers, tech., it’s important to wear personal protective equipment/face protection and ensure adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation. Dust formation should also be avoided . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .
Eigenschaften
IUPAC Name |
2-methyl-5-propan-2-ylidenecyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-7(2)9-5-4-8(3)6-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHYMLWPVAELKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,6-Trimethylfulvene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



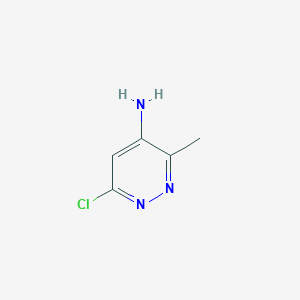
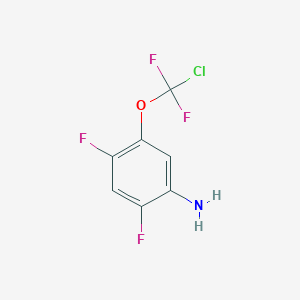

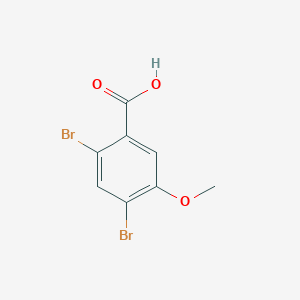
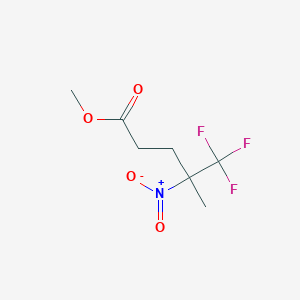



![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)



